molecular formula C16H22FN3O B2386630 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1049440-58-5

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2386630
CAS No.: 1049440-58-5
M. Wt: 291.37
InChI Key: IESHZFZXZRFHQW-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a fluorophenyl halide reacts with piperazine.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions. This involves reacting the substituted piperazine with an ethyl halide under basic conditions.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be done through amide bond formation reactions, where the ethyl-substituted piperazine reacts with cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Potential therapeutic applications due to its activity as a ligand for certain receptors, which may be relevant in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide: Contains a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can influence its biological activity and pharmacokinetic properties, such as increased metabolic stability and altered receptor binding affinity, making it unique compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-16(21)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESHZFZXZRFHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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